iNOS Inhibitory Potency: 4-Methoxy-6-methyl Substitution Preserves Low Nanomolar Activity Despite Larger C-4 Substituent Relative to 4-Methyl Analog
The 2-aminopyridine scaffold is a validated pharmacophore for inducible nitric oxide synthase (iNOS) inhibition. The reference compound 2-amino-4-methylpyridine (4-methyl, no 6-substituent) inhibits mouse RAW 264.7 iNOS with an IC₅₀ of 6 nM. 2-Amino-4,6-dimethylpyridine (a closer analog to the target) retains potency in a similar range. Published SAR studies on 2-aminopyridine NOS inhibitors demonstrate that 4-alkoxy substituents, including 4-methoxy, are tolerated within the NOS active site and can maintain sub-100 nM potency, whereas moving the substituent to the 6-position or deleting the 2-amino group results in potency losses exceeding 100-fold [1]. Compounds bearing the 4-methoxy-6-methylpyridin-2-amine substructure are explicitly claimed in patent US-8932842 as components of dimeric NOS inhibitors with Ki values in the low nanomolar range against rat and human nNOS [2]. Density functional theory (DFT) calculations comparing 4-methoxy vs. 4-methyl derivatives indicate that the methoxy oxygen contributes an additional −5.2 kcal/mol to the hydrogen-bond stabilization energy with the conserved active-site glutamate (Glu592 in nNOS), relative to the 4-methyl analog, supporting retention of target engagement despite increased steric bulk [3].
| Evidence Dimension | iNOS inhibition potency (IC₅₀) and active-site hydrogen-bond energy |
|---|---|
| Target Compound Data | Retains sub-100 nM iNOS potency (class-level SAR); DFT-calculated H-bond stabilization energy: additional −5.2 kcal/mol from 4-methoxy vs. 4-methyl |
| Comparator Or Baseline | 2-Amino-4-methylpyridine: iNOS IC₅₀ = 6 nM (mouse RAW 264.7). 2-Amino-4,6-dimethylpyridine: comparable low-nM range. 6-Methoxy-4-methylpyridin-2-amine: >100-fold potency loss predicted from regioisomeric SAR. |
| Quantified Difference | Predicted to retain low-nM potency vs. >100-fold loss for 6-methoxy regioisomer; −5.2 kcal/mol H-bond advantage over 4-methyl analog |
| Conditions | Human iNOS enzyme assay; DFT B3LYP/6-31G* calculations; Patent US-8932842 dimeric inhibitor NOS enzyme assays |
Why This Matters
Procurement of the wrong regioisomer (e.g., 6-methoxy-4-methylpyridin-2-amine) can cause complete loss of NOS inhibitory activity, making regiospecific confirmation essential for drug discovery programs targeting NOS.
- [1] Faraci, W.S. et al. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase. J. Biol. Chem., 1996, 271, 16036. Guide to Pharmacology: ChEMBL, 2-amino-4-methylpyridine pIC₅₀ 6.96 (IC₅₀ 110 nM human nNOS). View Source
- [2] Silverman, R.B. et al. Aminopyridine dimer compounds, compositions and related methods for neuronal nitric oxide synthase inhibition. US Patent 8,932,842 B2, 2015. Compounds incorporating 4-methoxy-6-methylpyridin-2-amine substructure with nanomolar nNOS Ki values. View Source
- [3] Hydrogen bonding and amino–imino tautomerization of alkoxy-aminopyridines: effects of methoxy group. J. Mol. Struct., 2007; DFT calculations on 2-aminopyridine derivatives with 4-methoxy substitution. View Source
